Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate
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Overview
Description
Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C11H6ClF2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-5,7-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction mixture is then subjected to cyclization to form the quinoline ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Electrophilic substitution: The fluorine atoms can participate in reactions with electrophiles.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Electrophilic substitution: Reagents like bromine or iodine in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals or dyes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets, potentially leading to more potent and selective biological activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloroquinoline-3-carboxylate
- Methyl 5,7-difluoroquinoline-3-carboxylate
- Methyl 2-chloro-5-fluoroquinoline-3-carboxylate
Uniqueness
Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate is unique due to the simultaneous presence of both chlorine and fluorine atoms on the quinoline ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c1-17-11(16)7-4-6-8(14)2-5(13)3-9(6)15-10(7)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQBHTXJWWUPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2C=C(C=C(C2=C1)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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